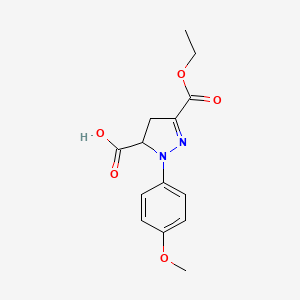

3-(Ethoxycarbonyl)-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-ethoxycarbonyl-2-(4-methoxyphenyl)-3,4-dihydropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-3-21-14(19)11-8-12(13(17)18)16(15-11)9-4-6-10(20-2)7-5-9/h4-7,12H,3,8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBBYSXIHJZJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Ethoxycarbonyl)-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H18N2O5

- Molecular Weight : 306.31 g/mol

- CAS Number : 1264049-13-9

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. The presence of the methoxyphenyl group is often linked to enhanced cytotoxic activity against cancer cells, suggesting that modifications in this region could lead to improved therapeutic agents.

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been investigated in various studies. The ability to scavenge free radicals and reduce oxidative stress is crucial for preventing cellular damage and could contribute to the anticancer effects observed.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as proteases and kinases.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

- Study on HepG2 Cells : A derivative exhibited significant growth inhibition with an IC50 value indicating potent anticancer activity. The study highlighted the role of the ethoxycarbonyl group in enhancing bioactivity.

- In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor size compared to controls, supporting their potential as therapeutic agents.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the molecular structure significantly affect biological activity. Key findings include:

- Methoxy Group Positioning : The placement of methoxy groups on the phenyl ring enhances lipophilicity and cellular uptake.

- Carboxylic Acid Functionality : The carboxylic acid group is essential for interaction with biological targets and contributes to solubility.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that pyrazole derivatives can interact with specific molecular targets involved in cancer progression, thus providing a basis for developing novel anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain .

Analgesic Effects

In addition to its anti-inflammatory properties, the compound has shown promise as an analgesic agent. Preclinical studies suggest that it may modulate pain pathways, providing relief from various types of pain without the side effects commonly associated with traditional analgesics .

Agricultural Chemistry

Pesticidal Activity

The compound's structural features make it a candidate for developing new pesticides. Research indicates that pyrazole derivatives can exhibit insecticidal and fungicidal activities. These compounds can disrupt the biological processes of pests, offering a potential alternative to conventional pesticides that may have harmful environmental impacts .

Herbicidal Properties

Studies have demonstrated that certain pyrazole compounds possess herbicidal activity, effectively controlling weed growth without adversely affecting crop yield. This application is particularly important in sustainable agriculture practices where the use of chemical herbicides is being scrutinized .

Materials Science

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis. Its unique chemical structure allows it to impart desirable properties to polymers, such as increased thermal stability and improved mechanical strength. Research into the incorporation of pyrazole derivatives into polymer matrices is ongoing, with promising results for applications in coatings and composites .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyrazole Core

Table 1: Key Structural Features of Selected Pyrazole Derivatives

*Estimated based on substituent contributions.

Physical and Chemical Properties

- Polarity and Solubility : The carboxylic acid group in the target compound increases hydrophilicity compared to ester derivatives like the butyl ester in . This contrasts with ’s methyl ester analog, which is more lipophilic .

- Crystallinity : The bromophenyl analog (–3) crystallizes in the centrosymmetric space group P21/c, with a racemic structure confirmed by X-ray diffraction. The target compound’s crystallinity may vary due to the methoxyphenyl group’s electron-donating effects .

- Thermal Stability : Electron-withdrawing groups (e.g., nitro in ) may lower thermal stability compared to the target compound’s methoxy group .

Preparation Methods

Cyclocondensation of 4-Methoxyphenylhydrazine with Ethyl Acetoacetate

Reagents :

-

4-Methoxyphenylhydrazine

-

Ethyl acetoacetate

-

Ethanol (solvent)

-

Hydrochloric acid (catalyst)

Procedure :

-

Dissolve 4-methoxyphenylhydrazine (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol.

-

Add concentrated HCl (0.1 equiv) and reflux at 80°C for 6–8 hours.

-

Cool the mixture to room temperature, precipitate the hydrazone intermediate, and filter.

-

Cyclize the hydrazone by refluxing in ethanol with catalytic acetic acid (2–4 hours).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the β-keto ester’s carbonyl carbon, followed by intramolecular cyclization to form the dihydropyrazole ring.

Yield : 65–72% (after recrystallization from ethanol).

Two-Step Synthesis via Acyl Chloride Intermediate

Reagents :

-

Diethyl 1H-pyrazole-3,5-dicarboxylate

-

Iodomethane (methylation agent)

-

Thionyl chloride (SOCl₂, for acyl chloride formation)

-

Ammonia (for amidation)

Procedure :

-

Methylation : React diethyl 1H-pyrazole-3,5-dicarboxylate with iodomethane in acetone using K₂CO₃ as a base (60°C, 12 hours).

-

Hydrolysis : Treat the methylated product with 3.0 M KOH in methanol (0°C → 25°C, 10 hours) to yield 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid.

-

Acyl Chloride Formation : React with SOCl₂ (3.74 M, 70°C, 16 hours) to form the acyl chloride.

-

Amidation and Cyclization : Treat the acyl chloride with ammonia in THF (0–5°C, 8 hours) to generate the pyrazole-carboxamide, followed by LiBH₄ reduction to introduce the hydroxymethyl group.

Adaptation for Target Compound :

Replace iodomethane with 4-methoxybenzyl chloride to introduce the 4-methoxyphenyl group. Adjust reaction times and temperatures to accommodate steric effects.

Functional Group Interconversion and Purification

Ester Hydrolysis to Carboxylic Acid

Reagents :

-

3-(Ethoxycarbonyl)-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid ethyl ester

-

NaOH (2.0 M aqueous solution)

-

HCl (for acidification)

Procedure :

-

Reflux the ethyl ester with NaOH (2.0 M) in ethanol/water (1:1) for 4 hours.

-

Acidify with concentrated HCl to pH 2–3.

-

Extract with ethyl acetate, dry over Na₂SO₄, and evaporate to isolate the carboxylic acid.

Yield : 85–90% after purification by column chromatography (silica gel, ethyl acetate/hexane).

Reaction Optimization and Challenges

Regioselectivity in Cyclization

The position of substituents on the pyrazole ring is influenced by:

Solvent and Catalyst Selection

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes cyclization efficiency (70–75%) |

| Catalyst | HCl (0.1 equiv) | Accelerates hydrazone formation |

| Temperature | 80°C (reflux) | Balances reaction rate and decomposition |

Characterization and Analytical Data

Spectroscopic Profiles

Q & A

Q. Basic Screening

- In vitro assays : Antimicrobial activity via agar diffusion (MIC values against S. aureus or E. coli). Anti-inflammatory potential is tested using COX-2 inhibition ELISA .

Q. Advanced Mechanistic Studies

- Molecular docking (AutoDock Vina) identifies binding affinities to target proteins (e.g., COX-2 or bacterial enzymes).

- ADMET predictions (SwissADME) evaluate pharmacokinetic properties, such as logP (~2.5) and bioavailability scores .

How can contradictory spectral data from different synthetic batches be resolved?

Q. Methodological Approach

- Comparative NMR analysis : Spiking experiments with authentic samples confirm peak assignments.

- HPLC-MS : Detects impurities (e.g., unreacted hydrazine or ester byproducts). Adjusting reaction stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to carbonyl) minimizes side reactions .

What computational tools predict the compound’s reactivity and stability?

Q. Advanced Modeling

- DFT calculations (Gaussian 09): Optimize geometry at the B3LYP/6-31G(d) level. HOMO-LUMO gaps (~4.5 eV) indicate electronic stability.

- Molecular dynamics simulations (GROMACS): Assess solvation effects in aqueous or lipid bilayers .

How does crystal packing influence its physicochemical properties?

Advanced Analysis

SC-XRD reveals hydrogen-bonding motifs (e.g., carboxylic acid dimers) that enhance thermal stability (TGA: decomposition >200°C). Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., C–H···O contacts ≈ 25% contribution) .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Methodological Considerations

- Batch vs. flow chemistry : Flow systems improve heat transfer and reduce side products.

- Purification scalability : Switch from column chromatography to recrystallization (ethanol/water) for gram-scale batches .

How is enantiomeric purity ensured in asymmetric synthesis?

Q. Advanced Techniques

- Chiral HPLC (Chiralpak AD-H column) resolves enantiomers.

- Circular dichroism (CD) : Verifies absolute configuration by comparing experimental and calculated spectra .

What role do substituents play in modulating bioactivity?

Q. Structure-Activity Relationship (SAR)

- 4-Methoxyphenyl group : Enhances lipophilicity (logP +0.5), improving membrane permeability.

- Ethoxycarbonyl moiety : Stabilizes the pyrazole ring against metabolic degradation .

How are toxicity and off-target effects evaluated?

Q. Advanced Protocols

- Ames test : Assess mutagenicity (≥85% viability at 1 mM).

- hERG inhibition assay (patch-clamp): IC₅₀ >10 μM indicates low cardiotoxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.